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Abstract

Dipotassium tetrafluoronickelate(ll), with the chemical formula KzNiFa4, is an inorganic
compound that has garnered significant interest due to its archetypal crystal structure, which is
adopted by a wide range of materials exhibiting diverse physical phenomena, including high-
temperature superconductivity. This technical guide provides a comprehensive overview of the
key properties of KzNiF4, including its crystal structure, magnetic characteristics, spectroscopic
signatures, and thermal stability. Detailed experimental protocols for its synthesis and
characterization are also presented to facilitate further research and application in relevant
fields.

Chemical and Physical Properties

Dipotassium tetrafluoronickelate(ll) is a green solid at room temperature. A summary of its
fundamental properties is provided in the table below.
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Property Value

Chemical Formula K2NiFa

Molar Mass 212.88 g/mol [1]
Appearance Green solid

Crystal System Tetragonal[2]

Space Group [4/mmm (No. 139)[2]
Magnetic Ordering Antiferromagnetic

Crystal Structure

K2NiFa4 is the progenitor of the KzNiFa-type structure, a layered perovskite structure. This
structure consists of alternating layers of corner-sharing NiFe octahedra and layers of
potassium ions.[3]

Crystallographic Data

The crystallographic parameters of dipotassium tetrafluoronickelate(ll) have been well-
established through X-ray diffraction studies.

Parameter Value
Lattice System Tetragonal[2]
Space Group [4/mmm][2]

a 4.00 A[2]

b 4.00 A[2]

c 13.00 A[2]

a, B,y 90°[2]
Volume 208.22 A3[2]
4 2
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Atomic Coordinates and Bond Lengths

The nickel(ll) ions are octahedrally coordinated to six fluoride ions, forming NiFe octahedra.
These octahedra share corners to form two-dimensional layers. The potassium ions are located
between these layers.[2]

Wyckoff
Atom X y z
Symbol
Ni 2a 0 0 0
K 4e 0 0 0.354925
F1 4c 0.5 0 0
F2 4e 0 0 0.153956

Selected Bond Distances:
o Ni-F1: 2.00 A[2]

o Ni-F2: 2.00 A[2]

o K-F:2.61-2.83A[2]

Crystal Structure Visualization

Caption: Simplified 2D representation of the KzNiFa4 crystal structure.

Magnetic Properties

Dipotassium tetrafluoronickelate(ll) is a well-characterized antiferromagnetic material. The
magnetic properties arise from the unpaired electrons in the 3d orbitals of the Ni2* ions.

Magnetic Susceptibility

The magnetic susceptibility of KzNiFa follows the Curie-Weiss law at high temperatures. Below
the Néel temperature (Tn), the susceptibility shows a characteristic decrease, indicative of the
onset of antiferromagnetic ordering.
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Parameter Value
Néel Temperature (Tn) ~97 K
Magnetic Moment (Ni2+) 2.00 pB/f.u.[2]

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational
modes of KzNiFa.

UV-Vis Spectroscopy

The UV-Vis spectrum of KzNiF4 is expected to show absorptions corresponding to d-d
electronic transitions of the Ni2* ion in an octahedral crystal field.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of KzNiFa can be probed using IR and Raman spectroscopy. The table
below summarizes the expected active modes for the 14/mmm space group.

Spectroscopy Active Modes
Infrared (IR) 3Azu + 5Eu
Raman 2A1g + 2E_g

Thermal Properties

The thermal stability of dipotassium tetrafluoronickelate(ll) is an important parameter for its
synthesis and potential applications at elevated temperatures.

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to
determine the decomposition temperature and study any phase transitions that occur upon
heating. While specific TGA/DTA data for KzNiFa4 is not readily available in the literature, related
fluoride compounds are known for their high thermal stability.
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Experimental Protocols
Synthesis of Polycrystalline KzNiFa

Method: Solid-state reaction.

Procedure:

Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(ll) fluoride (NiF2)
are thoroughly ground together in an agate mortar.

The resulting powder mixture is pressed into a pellet.

The pellet is placed in a platinum or alumina crucible and heated in a furnace under an inert
atmosphere (e.g., argon) to prevent oxidation.

The sample is heated to a temperature range of 700-800 °C for several hours to facilitate the
solid-state reaction.

The furnace is then slowly cooled to room temperature.

The product is characterized by powder X-ray diffraction to confirm the formation of the
single-phase KzNiFa.

Single Crystal Growth

Method: Flux growth method.[4]

Procedure:

A mixture of Kz2NiF4 powder and a suitable flux (e.g., a mixture of KF and PbF2) is placed in a
platinum crucible.

The crucible is heated in a furnace to a temperature above the melting point of the mixture to
ensure complete dissolution.

The temperature is then slowly lowered over a period of several days to allow for the growth
of single crystals.
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e Once the desired temperature is reached, the furnace is cooled to room temperature.

e The single crystals are then mechanically separated from the solidified flux.

Characterization Techniques

A general workflow for the characterization of synthesized KzNiFa4 is depicted below.

Caption: General experimental workflow for KzNiFa synthesis and characterization.

Conclusion

Dipotassium tetrafluoronickelate(ll) serves as a fundamental model compound for
understanding the structure-property relationships in a vast family of layered materials. Its well-
defined crystal structure, coupled with its interesting magnetic and spectroscopic properties,
makes it a subject of ongoing research. The experimental protocols provided in this guide offer
a starting point for the synthesis and detailed characterization of KzNiFa4, which is crucial for
exploring its potential in various scientific and technological applications. Further investigations
into its detailed thermal behavior and the acquisition of high-resolution spectroscopic data will
continue to enhance our understanding of this important inorganic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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